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Compound of Interest

Compound Name: N-Nitrosoanatabine

Cat. No.: B566116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-Nitrosoanatabine (NAT), a tobacco-specific nitrosamine. The information compiled herein

is intended to serve as a valuable resource for researchers, scientists, and professionals

involved in drug development and tobacco product analysis. This document details synthetic

pathways, experimental protocols, and analytical methodologies, with a focus on providing

practical and reproducible information.

Synthesis of N-Nitrosoanatabine
N-Nitrosoanatabine is typically synthesized from its precursor, anatabine. Two primary

synthetic routes for obtaining anatabine are prevalent in the literature, followed by a nitrosation

step to yield the final product.

Synthesis of Anatabine via Imine Formation and
Cyclization
One common method for the synthesis of anatabine involves the formation of an imine from 3-

aminomethyl pyridine and benzophenone, followed by cyclization.[1]

Experimental Protocol:

Step 1: Synthesis of N-(diphenylmethylene)(pyridin-3-yl)methanamine
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In a round-bottom flask, combine 3-aminomethyl pyridine and benzophenone in a 1:1.25

molar ratio.

Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid.

Reflux the mixture for 3 hours.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

The crude product can be purified by column chromatography to yield N-(diphenylmethylene)

(pyridin-3-yl)methanamine. An expected yield of approximately 86.4% can be achieved

under optimal conditions.[1]

Step 2: Synthesis of Anatabine

Dissolve the N-(diphenylmethylene)(pyridin-3-yl)methanamine in a suitable anhydrous

solvent, such as tetrahydrofuran (THF).

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

Slowly add a solution of a strong base, such as lithium diisopropylamide (LDA), in a 1:1.1

molar ratio with respect to the imine.

After the addition is complete, allow the reaction to proceed for a specified time.

The reaction is then quenched, and the anatabine product is extracted and purified. A yield of

approximately 85.5% can be expected.[1]

Synthesis of Anatabine via Diels-Alder Reaction
An alternative route to anatabine involves a Diels-Alder reaction to construct the core ring

system.[2][3]

Experimental Protocol:

A suitable diene, such as 1,3-butadiene, is reacted with a dienophile derived from a pyridine

precursor.
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The resulting cycloadduct undergoes further transformations, including hydrolysis and

reduction, to yield the anatabine skeleton.

Nitrosation of Anatabine to N-Nitrosoanatabine
The final step in the synthesis of NAT is the nitrosation of the anatabine precursor.

Experimental Protocol:

Dissolve anatabine in a suitable solvent.

Cool the solution in an ice bath (0 °C).

Add a nitrosating agent, such as sodium nitrite, in the presence of an acid (e.g., hydrochloric

acid).

Stir the reaction mixture at 0 °C for approximately 6 hours.[1]

After the reaction is complete, neutralize the mixture and extract the N-Nitrosoanatabine
with an organic solvent.

The crude product can be purified by column chromatography or high-performance liquid

chromatography (HPLC). A yield of around 81.0% can be achieved for this step.[1] A 60%

yield has also been reported for the nitrosation of radiolabeled anatabine.[2][3]

Quantitative Data for Synthesis:
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Step Reactants
Key
Reagents/Con
ditions

Yield (%) Reference

Synthesis of N-

(diphenylmethyle

ne)(pyridin-3-

yl)methanamine

3-aminomethyl

pyridine,

benzophenone

p-toluenesulfonic

acid, toluene,

reflux 3h

86.4 [1]

Synthesis of

Anatabine

N-

(diphenylmethyle

ne)(pyridin-3-

yl)methanamine

LDA, THF, -78 °C 85.5 [1]

Nitrosation of

Anatabine
Anatabine

Sodium nitrite,

acid, 0 °C, 6h
81.0 [1]

Nitrosation of

Radiolabeled

Anatabine

[³H]-Anatabine Nitrosating agent 60 [2][3]

Characterization of N-Nitrosoanatabine
The structural confirmation and quantification of N-Nitrosoanatabine are typically performed

using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified ¹H and ¹³C NMR dataset for N-Nitrosoanatabine is

not readily available in the reviewed literature, the synthesis has been reported to be confirmed

by ¹H NMR.[1] Based on the known structure of NAT and typical chemical shifts for similar

compounds, a predicted spectrum can be inferred.

Predicted ¹H and ¹³C NMR Data:

Due to the lack of publicly available experimental spectra, computational prediction tools can

be utilized to estimate the ¹H and ¹³C NMR chemical shifts. These predictions are based on the

molecular structure of N-Nitrosoanatabine and can provide a useful reference for researchers.

It is important to note that predicted values may differ from experimental results.
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Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for the characterization of N-Nitrosoanatabine, providing

information on its molecular weight and fragmentation pattern.

Mass Fragmentation Pattern:

The electron ionization (EI) mass spectrum of N-Nitrosoanatabine is expected to show a

molecular ion peak corresponding to its molecular weight. A characteristic fragmentation

pattern for N-nitrosamines is the loss of the nitroso group (•NO), resulting in a prominent

fragment ion.[4]

Quantitative Data for Mass Spectrometry:

Technique
Precursor Ion
(m/z)

Product Ion(s)
(m/z)

Notes Reference

LC-MS/MS 190.1 160.1

Multiple Reaction

Monitoring

(MRM) transition

for quantification.

[5]

GC-MS 189 159

Selected Ion

Monitoring (SIM)

for quantification

and confirmation.

[6]

Chromatographic Methods
Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry

are the primary methods for the separation and quantification of N-Nitrosoanatabine from

complex matrices.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:
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Sample Preparation: Extraction of NAT from the sample matrix using a suitable solvent,

followed by a clean-up step, often involving solid-phase extraction (SPE).

GC Conditions:

Column: A non-polar or mid-polar capillary column is typically used.

Injector: Splitless injection is common for trace analysis.

Oven Program: A temperature gradient is employed to achieve good separation.

Carrier Gas: Helium is the most common carrier gas.

MS Conditions:

Ionization: Electron Ionization (EI) is standard.

Detection Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and

selectivity, monitoring the molecular ion and key fragment ions.[6]

2.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol:

Sample Preparation: Similar to GC-MS, this involves extraction and may include a clean-up

step.

LC Conditions:

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in

water) and an organic solvent (e.g., methanol or acetonitrile) is typical.[5]

Flow Rate: Dependent on the column dimensions.

MS/MS Conditions:

Ionization: Electrospray ionization (ESI) in positive mode is common.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and

sensitivity, monitoring a specific precursor ion to product ion transition.[5]

Quantitative Data for Chromatographic Methods:

Technique Column
Mobile
Phase/Carrier
Gas

Detection
Mode

Reference

GC-MS
Capillary (e.g.,

DB-5ms)
Helium SIM [6][7]

LC-MS/MS
Reversed-phase

C18

Water/Methanol

or Acetonitrile

with additives

MRM [5]

Visualizations
Synthesis Pathway of N-Nitrosoanatabine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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